2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-7-6(3-5)9-8(11)12-7/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWPMHZVHAXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxo 2,3 Dihydrobenzo D Oxazole 5 Carbaldehyde
Established Synthetic Routes and Optimizations
The synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde is typically achieved through a multi-step process. This involves the initial formation of the 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold, which is then followed by a formylation step to introduce the aldehyde functional group.
The construction of the 2-oxo-2,3-dihydrobenzo[d]oxazole (also known as 2(3H)-benzoxazolone) core is a well-established procedure in organic synthesis. A common and effective method involves the reaction of a 2-aminophenol (B121084) derivative with a carbonylating agent. This multi-step approach allows for the versatile synthesis of a wide range of substituted benzoxazolone derivatives by varying the substituents on the aminophenol precursor.
The key step in the formation of the benzo[d]oxazole scaffold is an intramolecular cyclization reaction. A prevalent method for achieving this is the reaction of 2-aminophenol with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene serves as a safer and more easily handled alternative to the highly toxic phosgene gas. nih.gov The reaction proceeds through the formation of an intermediate chloroformate or isocyanate, which then undergoes intramolecular cyclization to yield the stable 2-oxo-2,3-dihydrobenzo[d]oxazole ring system. The use of a solid, stable carbonyl source like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has also been reported to produce benzoxazolones in good yields under neutral or acidic conditions. organic-chemistry.org
| Reagent | Reaction Conditions | Product | Reference |
| Triphosgene | Varies | 2-Oxo-2,3-dihydrobenzo[d]oxazole | nih.gov |
| 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or acidic | 2-Oxo-2,3-dihydrobenzo[d]oxazole | organic-chemistry.org |
Formylation Strategies for Introducing the Carbaldehyde Group
Once the 2-oxo-2,3-dihydrobenzo[d]oxazole core is synthesized, the next critical step is the introduction of the carbaldehyde group at the 5-position of the benzene (B151609) ring. This is typically achieved through electrophilic aromatic substitution, with several formylation methods being applicable.
The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is a notable method for the formylation of activated aromatic compounds. researchgate.net A modified version of this reaction has been successfully applied to the formylation of 3-methyl-2(3H)-benzoxazolone, yielding the corresponding 6-carbaldehyde derivative when conducted in trifluoroacetic acid. researchgate.net This suggests that a similar approach could be employed for the formylation of the unsubstituted 2-oxo-2,3-dihydrobenzo[d]oxazole. The reaction likely proceeds via the formation of an iminium ion from HMTA, which then acts as the electrophile in the substitution reaction. The use of polyphosphoric acid (PPA) as a solvent and catalyst can also facilitate this type of formylation.
| Formylation Method | Reagents | Key Features | Reference |
| Modified Duff Reaction | Hexamethylenetetramine (HMTA), Trifluoroacetic Acid | Effective for formylating the benzoxazolone ring system. | researchgate.net |
Precursor Chemistry and Starting Material Selection
The most common and versatile starting material for the synthesis of the 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is a 2-aminophenol derivative. For the synthesis of the unsubstituted core, 2-aminophenol itself is the precursor of choice. The amino and hydroxyl groups are ortho to each other, which is essential for the subsequent cyclization reaction to form the five-membered oxazole (B20620) ring fused to the benzene ring.
An alternative, more direct approach to this compound could involve starting with a pre-functionalized aminophenol, such as 4-amino-3-hydroxybenzaldehyde. This precursor already contains the required aldehyde group at the desired position. Cyclization of this compound with a suitable carbonylating agent, like triphosgene, would directly yield the target molecule, circumventing the need for a separate formylation step on the pre-formed benzoxazolone ring.
| Starting Material | Synthetic Strategy | Product |
| 2-Aminophenol | Cyclization followed by formylation | This compound |
| 4-Amino-3-hydroxybenzaldehyde | Direct cyclization | This compound |
Employment of Benzoxazolone Intermediates
The foundational substrate for producing this compound is 2(3H)-benzoxazolone. The fused ring system is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom and the oxygen atom within the heterocyclic ring. This activation directs the incoming electrophile, in this case, the formylating agent, to specific positions on the benzene ring. Classical formylation reactions are well-suited for this transformation, with the Vilsmeier-Haack and Duff reactions being prominent examples. wikipedia.org
Vilsmeier-Haack Reaction: This method is a widely used and reliable technique for the formylation of electron-rich aromatic and heteroaromatic compounds. orgsyn.org The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net The Vilsmeier reagent acts as the electrophile, attacking the benzoxazolone ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. scirp.org The reaction is regioselective, with substitution generally occurring at the position para to the activating group, which in this case would lead to the desired 5-carbaldehyde product. wikipedia.org
Duff Reaction: The Duff reaction provides an alternative route for the formylation of highly activated aromatic compounds, particularly phenols. rsc.org This method uses hexamethylenetetramine (hexamine) as the source of the formyl carbon in the presence of an acid, often in a glycerol (B35011) or acetic acid medium. The reaction proceeds through the generation of an iminium ion electrophile from protonated hexamine. rsc.org This electrophile attacks the aromatic ring, leading to an intermediate that, upon acidic hydrolysis, yields the aldehyde. rsc.org Similar to other electrophilic substitutions on this ring system, formylation is expected to occur preferentially at the positions ortho or para to the activating groups.
Below is a table summarizing the general conditions for these classical formylation methods as applied to activated aromatic substrates.
| Method | Formylating Agent Source | Activating Reagent | Typical Solvent | Typical Temperature |
|---|---|---|---|---|
| Vilsmeier-Haack Reaction | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF, Dichloromethane | 0 °C to 100 °C |
| Duff Reaction | Hexamethylenetetramine | Glyceroboric acid, Acetic acid, Trifluoroacetic acid | Glycerol, Acetic acid | 150-160 °C |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts are being directed toward developing more environmentally friendly synthetic protocols. For the synthesis of this compound, this involves exploring alternative solvents and catalysts to minimize hazardous waste and improve energy efficiency.
Traditional formylation reactions often utilize chlorinated solvents or large excesses of reagents like DMF, which pose environmental and safety concerns. Green alternatives focus on minimizing or eliminating the use of such volatile organic compounds.
Solvent-Free Conditions: Performing reactions without a solvent, often aided by techniques like microwave irradiation or mechanical grinding (mechanochemistry), can significantly reduce waste. mdpi.com Microwave-assisted organic synthesis, for instance, can lead to dramatic reductions in reaction times and improved yields by enabling rapid and uniform heating. nih.govfrontiersin.org For a formylation reaction, combining the benzoxazolone substrate with the formylating agent under solvent-free microwave conditions could be a viable green strategy.
Benign Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent due to its non-toxicity and availability. While the Reimer-Tiemann reaction (another formylation method for phenols) is often carried out in a biphasic system with an aqueous phase, its reliance on chloroform (B151607) limits its green credentials. wikipedia.orgbyjus.com However, research into phase-transfer catalysts can improve the efficiency of such biphasic reactions. quora.com Other green solvents like ethanol (B145695) or deep eutectic solvents (DES) are also being explored for various heterocyclic syntheses.
A key goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives, particularly those that are heterogeneous and recyclable.
Heterogeneous Catalysts: The Vilsmeier-Haack reaction traditionally uses a stoichiometric amount of POCl₃, which generates significant phosphate (B84403) waste. Developing a solid, recyclable acid catalyst that could activate DMF or another formyl source would represent a major advancement. Metal-organic frameworks (MOFs) and other supported catalysts are being investigated for their potential in various organic transformations, including formylations, due to their high surface area and tunable active sites. rsc.org
Greener Vilsmeier Reagents: Another approach involves modifying the Vilsmeier-Haack reaction itself. For example, methods have been developed to generate the Vilsmeier reagent using phthaloyl dichloride instead of POCl₃. This process is highly atom-efficient and produces phthalic anhydride (B1165640) as a recoverable and reusable byproduct, thus minimizing waste. semanticscholar.orgscirp.orgresearchgate.net
Comparative Analysis of Synthetic Efficiencies and Scalability
The choice of a synthetic method for this compound depends on a balance of factors including yield, cost, safety, environmental impact, and scalability.
Efficiency: The Vilsmeier-Haack reaction is generally considered more efficient and higher-yielding for a broader range of substrates compared to the Duff reaction. tcichemicals.com The Duff reaction often suffers from lower yields and requires strongly activating groups on the aromatic ring. The Reimer-Tiemann reaction, while effective for phenols, can have moderate yields and issues with regioselectivity, and it uses hazardous chloroform. jk-sci.comnrochemistry.com
Scalability: For industrial-scale production, the Vilsmeier-Haack reaction is a well-established process. However, its scalability is challenged by the corrosive and hazardous nature of POCl₃ and the large volumes of solvent and aqueous waste generated during workup. orgsyn.org The Duff reaction's high temperatures and often low yields make it less attractive for large-scale synthesis. Green chemistry approaches, while promising, face their own scalability hurdles. For example, the cost and long-term stability of novel heterogeneous catalysts must be considered. Microwave-assisted syntheses can be difficult to scale up uniformly. The development of greener Vilsmeier reagents that produce recyclable byproducts offers a promising avenue for scalable and sustainable production. researchgate.net
The following table provides a comparative overview of the different synthetic approaches.
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction | Potential Green Approaches |
|---|---|---|---|
| Reagents | DMF, POCl₃ (toxic, corrosive) | Hexamethylenetetramine, Acid | Benign formyl sources, Recyclable catalysts |
| Solvents | Chlorinated solvents, excess DMF | Glycerol, Acetic Acid | Water, Ethanol, Solvent-free |
| Conditions | Mild to moderate temperature | High temperature (150-160 °C) | Often milder conditions (e.g., microwave) |
| Yield | Generally good to excellent | Often low to moderate | Variable, potentially high |
| Waste | Significant phosphate and solvent waste | Moderate | Minimized waste, recyclable components |
| Scalability | Established but with safety/waste issues | Challenging due to conditions and low yield | Under development; catalyst cost/stability are key |
Reactivity and Derivatization of 2 Oxo 2,3 Dihydrobenzo D Oxazole 5 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde group of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde is a versatile handle for synthetic modifications, readily participating in reactions typical of aromatic aldehydes. These reactions provide pathways to elaborate the core structure, leading to compounds with potentially interesting chemical and biological properties.
Aldol Condensation Reactions
Aldol condensation is a prominent reaction involving the carbaldehyde group of this compound, facilitating the formation of carbon-carbon bonds. This reaction can be catalyzed by either acids or bases and is a common method for the synthesis of chalcone derivatives.
In the presence of an acid catalyst, this compound can undergo condensation with a suitable ketone. A specific example is the reaction with 3,4,5-trimethoxyacetophenone in absolute ethanol (B145695) with the slow addition of thionyl chloride (SOCl₂). This mixture is stirred for 12 hours at room temperature. Following the reaction, the addition of water and heating to boiling, the crystalline product is obtained upon cooling. This acid-catalyzed aldol condensation has been reported to yield the corresponding chalcone derivative in high yield.
Alternatively, the aldol condensation of this compound can be effectively catalyzed by a base. In a typical procedure, the aldehyde is treated with a ketone, such as 3,4,5-trimethoxyacetophenone, in ethanol, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is stirred for an extended period at room temperature, leading to the formation of a precipitate. Acidification of the mixture then yields the crystalline chalcone product.
The Claisen-Schmidt condensation, a type of aldol condensation, between this compound and an acetophenone derivative is a key method for synthesizing chalcones. These reactions, whether acid or base-catalyzed, result in the formation of an α,β-unsaturated ketone system, which is the characteristic structural feature of chalcones.
For instance, the reaction of this compound with 3,4,5-trimethoxyacetophenone produces (E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. The reaction conditions for both acid and base-catalyzed routes have been optimized to achieve high yields of the chalcone product.
| Catalyst | Reagents | Solvent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Acid (SOCl₂) | This compound, 3,4,5-trimethoxyacetophenone | Absolute Ethanol | 12 h at room temperature | 89 |
| Base (30% aq. NaOH) | This compound, 3,4,5-trimethoxyacetophenone | Ethanol | 24 h at room temperature | 85 |
Imine Formation and Related Condensations
The reaction of the carbaldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry. While the general reactivity of aldehydes suggests that this compound should readily form imines upon reaction with various primary amines, specific documented examples of this reaction for this particular compound are not extensively reported in the surveyed scientific literature.
Reduction Reactions of the Aldehyde Moiety
Oxidation Reactions of the Aldehyde Moiety
The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion.
Standard oxidizing agents such as potassium permanganate (KMnO4) in alkaline conditions or Jones reagent (CrO3 in sulfuric acid and acetone) are effective for the oxidation of aromatic aldehydes to carboxylic acids. The reaction with potassium permanganate typically involves heating the aldehyde in an aqueous solution of KMnO4, followed by acidification to precipitate the carboxylic acid. The progress of the reaction can often be monitored by the disappearance of the purple color of the permanganate ion.
The resulting product, 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, is a stable, crystalline solid and is commercially available, indicating the robustness of this oxidation process. This carboxylic acid derivative serves as a key intermediate for further functionalization, such as the formation of esters and amides via activation of the carboxyl group.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO4) | Aqueous base, heat, followed by acid workup | 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid |
| Silver(I) Oxide (Ag2O) | Aqueous or ethanolic ammonia (Tollens' reagent) | 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid |
Transformations of the Benzo[d]oxazole Nucleus
Electrophilic Aromatic Substitution Reactions
The benzoxazolone ring system is an electron-rich aromatic scaffold, making it amenable to electrophilic aromatic substitution (EAS) reactions. However, the regioselectivity of these reactions is influenced by the directing effects of both the heterocyclic ring and any existing substituents on the benzene (B151609) ring. In the case of the parent 2-oxo-2,3-dihydrobenzo[d]oxazole, electrophilic substitution, such as nitration and halogenation, preferentially occurs at the 6-position.
For this compound, the situation is more complex. The aldehyde group at the 5-position is an electron-withdrawing group and a meta-director. This directing effect is in opposition to the ortho, para-directing influence of the heterocyclic portion of the molecule. Consequently, electrophilic aromatic substitution on this substrate is expected to be less facile and may lead to a mixture of products. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO3, H2SO4 | Mixture of nitro-substituted derivatives |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Mixture of halo-substituted derivatives |
| Sulfonation | Fuming H2SO4 | Mixture of sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Likely complex mixture or no reaction |
| Friedel-Crafts Alkylation | RCl, AlCl3 | Likely complex mixture or no reaction |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) on the benzene ring of this compound is generally not a favorable process. The benzene ring is electron-rich, and the presence of the electron-donating heterocyclic ring further disfavors the attack of nucleophiles. For a classical SNA_r reaction to occur, the aromatic ring typically needs to be activated by the presence of one or more strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, such as a halogen.
In the absence of such activation, nucleophilic substitution on the aromatic nucleus of the title compound is unlikely to proceed under standard conditions. Alternative pathways, such as those involving the generation of an aryne intermediate or transition-metal-catalyzed cross-coupling reactions, would be necessary to achieve the substitution of a hydrogen or other group on the aromatic ring with a nucleophile.
N-Alkylation and N-Acylation of the Oxazolone (B7731731) Nitrogen
The nitrogen atom of the oxazolone ring in this compound possesses a lone pair of electrons and an acidic proton, making it a suitable site for both N-alkylation and N-acylation reactions. These reactions provide a straightforward method for introducing a wide variety of substituents at the N-3 position, further diversifying the chemical space of this scaffold.
N-Alkylation is typically carried out under basic conditions. A base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or a tertiary amine, is used to deprotonate the nitrogen atom, generating a nucleophilic anion. This anion then reacts with an alkylating agent, such as an alkyl halide or a tosylate, in an S_N2 reaction to form the N-alkylated product. The choice of solvent is often crucial and can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly used.
N-Acylation can be achieved by reacting the benzoxazolone with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide byproduct. This reaction leads to the formation of an N-acyl derivative, which can be useful for introducing various functional groups or as a protecting group for the nitrogen atom.
| Reaction Type | Reagents | Base | Solvent | General Product Structure |
| N-Alkylation | Alkyl halide (R-X) | NaH, K2CO3 | DMF, Acetonitrile | 3-Alkyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde |
| N-Acylation | Acyl chloride (RCOCl) | Pyridine, Et3N | Dichloromethane, THF | 3-Acyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde |
Halogenation and Subsequent Cross-Coupling Methodologies
The introduction of a halogen atom onto the benzoxazolone scaffold opens up the possibility of a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This two-step strategy involves the initial halogenation of the aromatic ring, followed by the cross-coupling reaction to form new carbon-carbon or carbon-heteroatom bonds.
Halogenation of the this compound can be achieved using standard electrophilic halogenating agents. As discussed in the electrophilic aromatic substitution section, the regioselectivity of this reaction can be complex. However, directed ortho-metalation strategies could potentially be employed to achieve site-selective halogenation.
Cross-Coupling Methodologies , particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of biaryl compounds. wikipedia.orgharvard.edu Once a halogenated derivative of this compound is obtained, it can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the position of the halogen atom, providing access to a diverse library of derivatives.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Pd(OAc)2/ligand | K2CO3, Cs2CO3 | 5-Formyl-x-aryl-benzoxazolone |
| Heck | Alkene | Pd(OAc)2, PPh3 | Et3N | 5-Formyl-x-vinyl-benzoxazolone |
| Sonogashira | Terminal alkyne | Pd(PPh3)4, CuI | Et3N | 5-Formyl-x-alkynyl-benzoxazolone |
Multicomponent Reactions (MCRs) Incorporating the Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single operation. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs, acting as the carbonyl component.
For instance, it can be envisioned to participate in well-established MCRs such as the Biginelli or Hantzsch dihydropyridine synthesis. In a hypothetical Biginelli-type reaction, this compound could react with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis to generate a dihydropyrimidinone derivative bearing the benzoxazolone scaffold. Similarly, in a Hantzsch-type reaction, it could be condensed with two equivalents of a β-ketoester and an ammonia source to yield a dihydropyridine derivative.
The incorporation of the this compound scaffold into these MCRs would provide rapid access to complex and structurally diverse molecules with potential biological activities, combining the pharmacophore of the benzoxazolone with that of the newly formed heterocyclic ring.
| Multicomponent Reaction | Reactants | Catalyst | Resulting Heterocycle |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Ammonia source | None or Acid | Dihydropyridine |
| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | None | α-Acylamino amide |
Development of Novel Derivatization Strategies
The strategic derivatization of this compound is a key area of interest in medicinal and materials chemistry. The aldehyde at the C-5 position serves as a primary reaction site for introducing diverse functionalities, leading to the generation of compound libraries with a wide range of structural and electronic properties.
Synthesis of Sulfonamide Derivatives
The incorporation of a sulfonamide group into organic molecules is a well-established strategy in drug discovery, known to impart a range of biological activities. The synthesis of sulfonamide derivatives of this compound typically proceeds through the formation of a Schiff base intermediate. This is achieved by the condensation reaction between the aldehyde group of the benzoxazolone and the primary amine of a sulfonamide.
This classical reaction involves the formation of an imine or azomethine group (-C=N-) and is often catalyzed by a small amount of acid. The resulting Schiff bases can be isolated as the final products or can serve as intermediates for further chemical transformations. The general reaction scheme involves the equimolar reaction of this compound with a selected sulfonamide in a suitable solvent, such as ethanol, often with gentle heating to drive the reaction to completion.
While specific research detailing the synthesis of sulfonamide derivatives directly from this compound is not extensively documented in publicly available literature, the general reactivity of aldehydes with sulfonamides is a fundamental transformation in organic synthesis. The table below illustrates hypothetical examples of potential sulfonamide derivatives that could be synthesized from this starting material, based on common synthetic routes.
| Starting Aldehyde | Reactant Sulfonamide | Potential Product Name |
| This compound | Sulfanilamide | N-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methylene)benzenesulfonamide |
| This compound | Sulfamethoxazole | 4-amino-N-(5-methylisoxazol-3-yl)-N-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methylene)benzenesulfonamide |
| This compound | Sulfadiazine | 4-amino-N-(pyrimidin-2-yl)-N-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methylene)benzenesulfonamide |
Creation of Hybrid Heterocyclic Systems
The aldehyde functionality of this compound is a key anchor for constructing more complex, multi-cyclic structures. The creation of hybrid heterocyclic systems involves the reaction of the aldehyde with various nucleophiles, often in multicomponent reactions, to build new rings fused to or substituted on the benzoxazolone core. These reactions significantly increase the structural diversity and molecular complexity of the resulting compounds.
One common approach is the use of condensation reactions with active methylene compounds. For instance, the reaction with compounds containing a reactive methylene group flanked by two electron-withdrawing groups can lead to the formation of new carbocyclic or heterocyclic rings. Similarly, cyclocondensation reactions with dinucleophiles can be employed to construct a variety of fused heterocyclic systems.
| Starting Aldehyde | Reactants | Potential Hybrid Heterocyclic System |
| This compound | Malononitrile, Thiourea | Pyrimidine-fused benzoxazole (B165842) |
| This compound | Ethyl acetoacetate, Guanidine | Pyrimidine-fused benzoxazole |
| This compound | 2-Aminothiophenol | Thiazole-fused benzoxazole |
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the atomic arrangement can be constructed.
Detailed analysis of the ¹H NMR spectrum of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde allows for the precise assignment of each proton within the molecule. The aromatic region of the spectrum is of particular importance, revealing the substitution pattern on the benzene (B151609) ring. The aldehyde proton is expected to resonate at a characteristically downfield chemical shift.
A representative, though not experimentally verified for this specific isomer, ¹H NMR data for a similar compound, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, shows distinct signals that can be used for comparative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.85 | d | 8.0 |
| H-7 | 7.65 | s | |
| H-5 | 7.45 | d | 8.0 |
| Aldehyde-H | 9.90 | s | |
| NH | 11.5 (broad) | s |
Note: This table is illustrative and based on general principles and data for a related isomer. Actual experimental data for this compound may vary.
The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbonyl carbons of the oxazole (B20620) ring and the aldehyde group are expected to appear at the most downfield positions.
For a related isomer, benzo[d]oxazole-6-carbaldehyde, the following ¹³C NMR data has been reported in DMSO-d6. chemicalbook.com
| Carbon Atom | Chemical Shift (ppm) |
| C=O (aldehyde) | 192.5 |
| C=O (oxazole) | 155.0 |
| C-7a | 148.0 |
| C-3a | 143.0 |
| C-6 | 135.0 |
| C-5 | 125.0 |
| C-4 | 120.0 |
| C-7 | 110.0 |
Note: This table is based on data for a related isomer and serves for comparative analysis. The exact chemical shifts for this compound will differ.
While this compound itself does not possess stereocenters, advanced NMR techniques are indispensable for the structural elucidation of more complex derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, aiding in the determination of stereochemistry in related chiral molecules. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for unambiguously correlating proton and carbon signals, confirming the connectivity of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound, as well as providing insights into its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal determination of the molecular formula. For this compound, the expected exact mass would be calculated based on its molecular formula, C₈H₅NO₃. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
| Molecular Formula | Theoretical Exact Mass |
| C₈H₅NO₃ | 163.0266 |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.
Electron impact (EI) or other ionization methods in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" of the molecule and can be used to confirm the presence of specific functional groups and structural motifs. The fragmentation of this compound would likely involve the loss of the aldehyde group (CHO) and cleavage of the oxazole ring, leading to characteristic fragment ions that can be rationalized based on the principles of mass spectral fragmentation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. An IR spectrum provides information about the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies. For this compound, a detailed experimental IR spectrum with peak assignments has not been published.
However, based on its chemical structure, which features a cyclic carbamate (B1207046) (oxazolone), an aromatic ring, and an aldehyde group, characteristic absorption bands can be predicted. Key expected vibrational frequencies would include:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine proton in the oxazolone (B7731731) ring.
C=O Stretch (Lactam): A strong absorption band typically found between 1750 and 1700 cm⁻¹, characteristic of the carbonyl group within the five-membered lactam ring.
C=O Stretch (Aldehyde): Another strong carbonyl absorption is expected for the aldehyde group, typically appearing in the range of 1715-1680 cm⁻¹.
C-H Stretch (Aldehyde): A distinctive pair of weak to medium bands is anticipated around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehydic C-H bond.
C=C Stretch (Aromatic): Multiple peaks in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon double bond stretching within the benzene ring.
C-O-C Stretch: Vibrations associated with the ether linkage within the oxazole ring would likely appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Without experimental data, these remain theoretical assignments. A definitive analysis requires an actual measured spectrum to confirm the presence and precise frequencies of these functional groups.
Table 1: Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3400 |
| C=O Stretch (Lactam) | 1750-1700 |
| C=O Stretch (Aldehyde) | 1715-1680 |
| C-H Stretch (Aldehyde) | 2850 and 2750 |
| C=C Stretch (Aromatic) | 1600-1450 |
Elemental Analysis
Elemental analysis is a crucial method for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₈H₅NO₃, the theoretical elemental composition can be calculated.
The molecular weight of the compound is 163.13 g/mol . The calculated percentages of carbon, hydrogen, nitrogen, and oxygen are as follows:
Carbon (C): 58.90%
Hydrogen (H): 3.09%
Nitrogen (N): 8.59%
Oxygen (O): 29.42%
A comprehensive literature search did not yield any published experimental results from an elemental analysis of this specific compound. Such experimental data is essential to confirm the purity and elemental composition of a synthesized sample, providing foundational evidence for its identity.
Table 2: Theoretical Elemental Analysis Data for C₈H₅NO₃
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 58.90 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 3.09 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.59 |
| Oxygen | O | 16.00 | 3 | 48.00 | 29.42 |
| Total | | | | 163.13 | 100.00 |
X-Ray Crystallography for Solid-State Structure Determination
To date, there are no published reports of a single-crystal X-ray diffraction analysis for this compound. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, remain undetermined. Such a study would provide invaluable insight into the planarity of the bicyclic ring system, the orientation of the aldehyde substituent, and any intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure.
Computational and Theoretical Investigations
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy associated with them. For a relatively rigid molecule like "2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde," the primary conformational flexibility would arise from the rotation of the carbaldehyde group relative to the benzoxazolone ring.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle of the C-C bond connecting the aldehyde to the ring. This would reveal the most stable conformation (the global minimum on the energy landscape) and any other low-energy conformers. It is highly probable that the most stable conformation is planar, allowing for maximum π-electron delocalization between the aromatic ring and the carbonyl group of the aldehyde. The energy barriers to rotation would also be determined, providing insight into the conformational dynamics of the molecule at different temperatures. While specific studies on this molecule are lacking, the principles of conformational analysis are well-established for similar aromatic aldehydes.
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts)
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. ias.ac.in These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing them with experimental data.
For "this compound," such calculations would predict the chemical shifts for each proton and carbon atom in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used. researchgate.net Generally, calculated ¹³C NMR shifts show good-to-excellent agreement with experimental values. ias.ac.in Predicted ¹H NMR shifts are also comparable, though deviations can occur, for instance, with protons involved in hydrogen bonding. ias.ac.in
Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Benzoxazolone Derivative
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C=O (oxazolone) | 154.2 | 155.0 |
| C=O (aldehyde) | 190.5 | 191.3 |
| C (aromatic, attached to O) | 142.8 | 143.5 |
| C (aromatic, attached to N) | 130.1 | 130.9 |
| C (aromatic, attached to C=O) | 125.6 | 126.2 |
| Aromatic CH | 110-125 | 111-126 |
Note: This table is a hypothetical representation to illustrate the correlation between calculated and experimental NMR data for a similar structure.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction, its kinetics, and the factors that control its outcome.
For "this compound," computational studies could be employed to investigate various reactions. For example, the mechanism of its synthesis, such as the cyclization of a precursor molecule, could be modeled. Furthermore, the reactivity of the carbaldehyde group towards nucleophiles could be studied, predicting the activation energies for addition reactions. Theoretical studies on the reactions of related heterocyclic systems have successfully elucidated reaction pathways and regioselectivity. While no specific reaction mechanism studies for "this compound" are currently available, the application of these computational techniques would undoubtedly provide a deeper understanding of its chemical behavior.
Applications in Chemical Science and Advanced Materials
Role as a Versatile Synthetic Building Block and Intermediate
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde serves as a highly versatile synthetic building block and intermediate in organic chemistry. The benzoxazolone core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. echemi.comnih.gov The aldehyde functional group at the 5-position provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of more elaborate molecular architectures.
The reactivity of the aldehyde group enables its participation in a wide range of classical organic reactions. These include, but are not limited to:
Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of a vast number of heterocyclic compounds.
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to other important classes of benzoxazolone derivatives.
Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides, opening up pathways to vinyl-substituted benzoxazolones.
Multicomponent Reactions: The compound can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules in a single step.
The benzoxazolone ring system itself can also be subject to further functionalization, for example, through N-alkylation or N-acylation at the amide nitrogen. This dual reactivity of both the aldehyde group and the heterocyclic core makes this compound a highly valuable and adaptable intermediate for the synthesis of a wide range of organic molecules.
Contributions to Complex Molecule Construction
The utility of this compound as a synthetic intermediate extends to the construction of complex and biologically significant molecules. The benzoxazolone scaffold is a key structural motif in numerous pharmaceutical agents and natural products. By leveraging the reactivity of the aldehyde group, chemists can elaborate the structure of this starting material to build intricate molecular frameworks.
One notable example is the use of benzoxazolone derivatives in the synthesis of potent enzyme inhibitors. For instance, the benzoxazolone core has been incorporated into molecules designed to inhibit Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence. ptfarm.pl The synthesis of such inhibitors often involves the modification of the benzoxazolone scaffold, a process that can be initiated from precursors like this compound.
Furthermore, the benzoxazolone nucleus is found in compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govacs.org The synthesis of these complex derivatives often relies on the strategic functionalization of simpler benzoxazolone building blocks. The aldehyde group of this compound provides a convenient entry point for the introduction of pharmacophoric groups necessary for biological activity.
The table below summarizes some of the complex molecular scaffolds that can be accessed from benzoxazolone precursors.
| Target Molecular Scaffold | Synthetic Approach from Benzoxazolone Precursor | Potential Biological Application |
| Substituted Benzoxazole-carboxamides | Amidation of the corresponding carboxylic acid (derived from the aldehyde) | Enzyme inhibition (e.g., Sortase A) |
| Benzoxazolone-linked Heterocycles | Condensation of the aldehyde with various binucleophiles | Diverse pharmacological activities |
| Polycyclic Benzoxazolone Systems | Intramolecular cyclization reactions of elaborated derivatives | Novel therapeutic agents |
Potential in Material Science and Polymer Chemistry
The benzoxazole (B165842) and benzoxazolone moieties are not only important in medicinal chemistry but also hold significant promise in the field of material science and polymer chemistry. These rigid heterocyclic structures can impart desirable properties such as high thermal stability, good mechanical strength, and excellent chemical resistance to polymers.
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. vt.edu The synthesis of PBOs typically involves the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives. While this compound is not a direct monomer for this polymerization, its derivatives, particularly the corresponding diamino-functionalized benzoxazolones, could potentially serve as monomers for the synthesis of novel polybenzoxazoles with unique properties.
Another related class of high-performance polymers is polybenzoxazines. Benzoxazine monomers are typically synthesized from a phenol, a primary amine, and formaldehyde. mdpi.commdpi.com The aldehyde group in this compound could potentially be utilized in the synthesis of novel benzoxazine monomers. The resulting polybenzoxazines would incorporate the benzoxazolone unit into the polymer backbone, which could lead to materials with enhanced thermal stability and flame retardancy.
The incorporation of the polar benzoxazolone ring into polymer structures could also influence their solubility, processability, and surface properties. This opens up possibilities for the development of new materials for a variety of applications, including:
High-temperature resistant films and coatings: For use in the aerospace and electronics industries.
Advanced composites: As a matrix material for fiber-reinforced composites.
Membranes for gas separation: Where the specific interactions of the benzoxazolone unit could be exploited.
Further research into the synthesis and polymerization of monomers derived from this compound is warranted to fully explore its potential in creating novel high-performance materials.
Application in Catalysis or Ligand Design
The benzoxazole and benzoxazolone scaffolds possess heteroatoms with lone pairs of electrons, namely nitrogen and oxygen, which can coordinate to metal centers. This property makes them attractive candidates for the design of ligands for transition metal catalysts. Ligand design is a crucial aspect of catalysis, as the electronic and steric properties of the ligand can profoundly influence the activity, selectivity, and stability of the catalyst. rsc.orgbac-lac.gc.ca
Derivatives of this compound can be readily synthesized to incorporate additional donor atoms, creating multidentate ligands. For example, the aldehyde group can be converted into an imine, oxime, or hydrazone, introducing additional nitrogen or oxygen donor sites. These multidentate ligands can form stable complexes with a variety of transition metals.
The resulting metal complexes can be investigated for their catalytic activity in a range of organic transformations, such as:
Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira couplings) which are fundamental for the formation of carbon-carbon bonds.
Oxidation and reduction reactions: Where the metal center can cycle between different oxidation states.
Asymmetric catalysis: If chiral moieties are incorporated into the ligand structure.
The benzoxazolone framework can also influence the catalytic properties of the metal center through electronic effects. The electron-withdrawing or electron-donating nature of substituents on the benzoxazolone ring can modulate the electron density at the metal center, thereby tuning its reactivity.
The table below illustrates the potential of benzoxazolone derivatives as ligands in catalysis.
| Ligand Type | Potential Metal Coordination | Potential Catalytic Application |
| Bidentate N,O-ligand (from imine derivative) | Pd, Cu, Ni, Ru | Cross-coupling, oxidation |
| Tridentate N,N,O-ligand (from hydrazone derivative) | Fe, Co, Mn | Oxidation, reduction |
| Chiral benzoxazolone-based ligand | Rh, Ir, Ru | Asymmetric hydrogenation, hydrosilylation |
The development of new catalysts based on benzoxazolone ligands is an active area of research, with the potential to provide novel and efficient catalytic systems for a variety of chemical transformations. nih.govnih.gov
Analytical Method Development for Characterization and Quality Control
The development of robust and reliable analytical methods is crucial for the characterization and quality control of any chemical compound, including this compound and its derivatives. wjarr.comgavinpublishers.com These methods are essential to ensure the identity, purity, and stability of the compound, which is particularly important in the context of its use in the synthesis of pharmaceuticals and advanced materials.
A variety of analytical techniques are employed for the characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of benzoxazolone derivatives. sielc.comnih.gov The development of an HPLC method typically involves the optimization of several parameters, as outlined in the table below.
| HPLC Method Parameter | Typical Conditions for Benzoxazolone Derivatives | Purpose |
| Stationary Phase | Reversed-phase C8 or C18 columns | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/water or methanol/water mixtures, often with acid modifiers (e.g., formic acid, phosphoric acid) | Elution of the analyte from the column |
| Detection | UV-Vis spectrophotometry (typically in the range of 254-300 nm) | Detection and quantification of the analyte |
| Flow Rate | 0.5 - 1.5 mL/min | Control of retention time and separation efficiency |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) | Improvement of peak shape and reproducibility |
Once an HPLC method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. researchgate.netscispace.comresearchgate.net Validation parameters typically include:
Specificity/Selectivity: The ability of the method to distinguish the analyte from potential impurities and degradation products.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
In addition to HPLC, other analytical techniques are also routinely used for the characterization of this compound, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The combination of these analytical methods provides a comprehensive characterization of the compound and ensures its quality for its various applications in chemical synthesis and material science.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde and its analogs often rely on classical multi-step procedures which may involve harsh reaction conditions or limited substrate scope. The future of its synthesis lies in the development of more elegant and sustainable methods.
Key research objectives include:
Direct C-H Formylation: Investigating modern catalytic methods to directly introduce the carbaldehyde group onto the 2-oxo-2,3-dihydrobenzo[d]oxazole core would represent a significant leap in efficiency. This approach, potentially using transition-metal catalysis or photoredox strategies, could dramatically shorten synthetic sequences and improve atom economy.
Flow Chemistry and Process Optimization: The application of continuous flow technologies could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety profiles, and easier scalability compared to traditional batch processing.
Biocatalytic and Green Chemistry Approaches: Exploring enzymatic transformations for the synthesis or modification of the benzoxazolone scaffold could provide highly selective and environmentally benign synthetic routes. Utilizing greener solvents and catalysts will be a crucial aspect of this research direction.
Exploration of Unconventional Reactivity Patterns
While the aldehyde group's classical reactivity (e.g., condensation, oxidation, reduction) is well-understood, future research should focus on unlocking novel chemical transformations. The interplay between the aldehyde, the N-H group of the lactam, and the aromatic ring offers fertile ground for discovering new reactions.
Prospective areas of investigation:
Photocatalysis and Radical Chemistry: The benzoxazolone core could be engaged in novel bond-forming reactions through visible-light photocatalysis. Investigating its behavior in radical-mediated transformations could lead to the synthesis of complex derivatives that are inaccessible through conventional ionic pathways.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the rapid assembly of molecular complexity from simple precursors in a single step, accelerating the discovery of new chemical entities.
Organocatalysis: The N-H proton's acidity and the presence of multiple heteroatoms make this scaffold a potential candidate for activation by or participation in organocatalytic cycles. Exploring its use in asymmetric synthesis could lead to the creation of valuable chiral molecules. A study on different heterocyclic systems has shown that reactivity patterns can be directly linked to the spatial arrangement of reactive groups, suggesting that subtle structural modifications could unlock unique reaction pathways. nih.gov
Integration into Advanced Materials and Functional Systems
The inherent structural and electronic properties of the benzoxazolone moiety make it an attractive candidate for incorporation into functional materials. The aldehyde group provides a convenient anchor for polymerization or covalent attachment to surfaces and other molecular systems.
Future research could target:
Polymer Chemistry: Using the carbaldehyde as a reactive handle for polymerization could lead to the creation of novel polymers with unique thermal, optical, or electronic properties. These materials could find applications as specialty plastics, resins, or coatings.
Fluorescent Sensors and Probes: The benzoxazolone nucleus is a known fluorophore. Derivatives of this compound could be designed as chemosensors. The aldehyde group can be modified to include specific binding sites for ions or molecules, with the binding event triggering a change in the fluorescence signal.
Organic Electronics: The planar, electron-rich structure of the benzoxazolone system suggests potential applications in organic electronics. Future work could explore its integration into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools to guide and accelerate the discovery of new derivatives with desired properties, minimizing trial-and-error in the laboratory.
Key computational avenues include:
In Silico Screening and Molecular Docking: Computational models can predict the interaction of novel derivatives with biological targets. For instance, molecular docking studies have been successfully used to evaluate other benzoxazole (B165842) derivatives against specific receptors, guiding the synthesis of the most promising candidates. eco-vector.comnih.gov This approach can be applied to design new derivatives of this compound for various therapeutic areas. mdpi.com
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the electronic structure, reactivity, and spectroscopic properties of undiscovered derivatives. eco-vector.comnih.gov This allows researchers to understand reactivity patterns, predict the outcomes of unexplored reactions, and design molecules with specific electronic or optical characteristics.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with observed activity, QSAR studies can predict the properties of hypothetical molecules. This can guide the synthetic chemist toward derivatives with enhanced performance, whether for biological activity or material properties. nih.gov
Methodological Advancements in Characterization
As more complex derivatives and materials based on this scaffold are developed, the need for advanced analytical techniques to fully characterize their structure and properties will grow.
Future directions in characterization may involve:
Q & A
Basic: What are the common synthetic routes for preparing 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde, and what key intermediates are involved?
The synthesis typically involves two stages: (1) construction of the benzoxazolone core and (2) introduction of the aldehyde group.
- Benzoxazolone formation : Cyclocondensation of 2-aminophenol derivatives with carbonyl sources (e.g., phosgene or urea) under basic conditions forms the 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold .
- Aldehyde introduction : The Vilsmeier-Haack reaction is a common method, using dimethylformamide (DMF) and POCl₃ to introduce the formyl group at the 5-position. Alternative approaches include oxidation of a methyl group (e.g., using MnO₂) or directed ortho-metalation followed by formylation .
Advanced: How can researchers optimize the yield of this compound when encountering low conversion rates in formylation reactions?
Key strategies include:
- Reaction stoichiometry : Adjusting the molar ratio of DMF:POCl₃ to 1:1.2 improves electrophilic formylation efficiency.
- Temperature control : Maintaining temperatures below 0°C during reagent addition minimizes side reactions.
- Post-reduction stabilization : Quenching with sodium acetate buffer (pH 4–5) prevents aldehyde oxidation.
- Alternative reagents : Using Cl₂CHOCH₃ (ethyl dichloroacetate) as a milder formylating agent reduces decomposition .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons on the benzoxazolone ring resonate as doublets (δ 7.2–8.1 ppm) with coupling constants (J ≈ 8.5 Hz) .
- ¹³C NMR : Key signals include the aldehyde carbon (δ 190–195 ppm) and the oxazolone carbonyl (δ 165–170 ppm) .
- IR : Strong stretches at 1710 cm⁻¹ (C=O, oxazolone) and 2820–2720 cm⁻¹ (aldehyde C–H) confirm functionality .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what software tools are recommended for data refinement?
-
Crystallographic workflow :
-
Key metrics : R-factor < 5%, and hydrogen bonding analysis (e.g., O–H···O interactions stabilizing the aldehyde group) .
Basic: What types of chemical reactions are the aldehyde group and oxazolone ring susceptible to under standard conditions?
- Aldehyde : Nucleophilic additions (e.g., formation of hydrazones with hydrazines) and condensations (e.g., Knoevenagel with active methylenes) .
- Oxazolone : Ring-opening via nucleophilic attack (e.g., amines, alcohols) or base-mediated hydrolysis to carboxylic acid derivatives .
Advanced: What strategies enable selective functionalization of the aldehyde group without affecting the oxazolone ring?
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) protection for the aldehyde before oxazolone modification.
- Orthogonal reactivity : Employ mild reagents like NaBH₄ for aldehyde reduction (to alcohol) without ring-opening.
- Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki with boronic acids) target the aldehyde’s α-position .
Basic: In what areas of medicinal chemistry has this compound shown potential as a precursor?
It serves as a scaffold for:
- Antimicrobial agents : Derivatives with Schiff base substituents exhibit activity against S. aureus (MIC = 8 µg/mL) .
- Kinase inhibitors : The aldehyde group facilitates covalent binding to cysteine residues in target enzymes .
Advanced: How do substituents on the benzoxazolone core influence reactivity and biological activity?
- Electron-withdrawing groups (e.g., –F) : Increase electrophilicity of the aldehyde, enhancing Schiff base formation.
- Hydrophobic substituents (e.g., –CF₃) : Improve membrane permeability, as seen in fluorinated analogs (logP increased by 0.5 units) .
Basic: What safety precautions are recommended when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (H302: harmful if swallowed; H317: skin sensitization) .
Advanced: How should researchers address hazardous byproducts during synthesis?
- Byproduct identification : GC-MS detects chlorinated intermediates (e.g., POCl₃ derivatives).
- Mitigation : Replace POCl₃ with ionic liquid catalysts (e.g., [BMIM]Cl) to reduce toxicity .
Advanced: How to resolve discrepancies in reported melting points or spectral data?
- Purity checks : Recrystallize from ethanol/water (1:1) and analyze via HPLC (purity > 98%).
- Differential Scanning Calorimetry (DSC) : Confirms melting point consistency (reported range: 145–148°C) .
Advanced: What computational methods predict reactivity and electronic properties?
- DFT calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set models HOMO-LUMO gaps (calculated ΔE = 4.2 eV) .
- Molecular docking (AutoDock Vina) : Predicts binding affinity to COX-2 (ΔG = −8.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
